Osmium tetroxide

Description

Properties

IUPAC Name |

tetraoxoosmium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4O.Os | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUVGYHUDAICLFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Os](=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

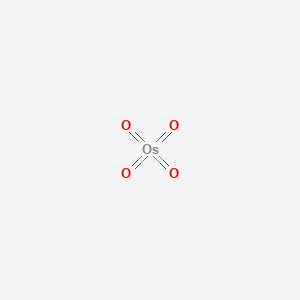

Molecular Formula |

O4Os, OsO4 | |

| Record name | OSMIUM TETROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4135 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OSMIUM TETROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0528 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Osmium tetroxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Osmium_tetroxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5042245 | |

| Record name | Osmium tetroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Osmium tetroxide appears as a colorless or yellow solid with a pungent odor of chlorine. Begins to sublime below melting point. Soluble in alcohol. Toxic by inhalation and a strong irritant to the eyes and mucous membranes., Colorless, crystalline solid or pale-yellow mass with an unpleasant, acrid, chlorine-like odor; Note: A liquid above 105 degrees F; [NIOSH], COLOURLESS-TO-PALE-YELLOW SOLID IN VARIOUS FORMS WITH PUNGENT ODOUR., Colorless, crystalline solid or pale-yellow mass with an unpleasant, acrid, chlorine-like odor., Colorless, crystalline solid or pale-yellow mass with an unpleasant, acrid, chlorine-like odor. [Note: A liquid above 105 °F.] | |

| Record name | OSMIUM TETROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4135 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Osmium tetroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/71 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | OSMIUM TETROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0528 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | OSMIUM TETROXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/308 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Osmium tetroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0473.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

266 °F at 760 mmHg (NIOSH, 2023), 130.0 °C at 760 mm Hg; begins to sublime and distill well below bp, 130 °C, 266 °F | |

| Record name | OSMIUM TETROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4135 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OSMIUM TETROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/719 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | OSMIUM TETROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0528 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | OSMIUM TETROXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/308 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Osmium tetroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0473.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

6 % at 77 °F (NIOSH, 2023), Sol in benzene, alcohol, ether, ammonium hydroxide, and phosphorus oxychloride; solubility in carbon tetrachloride @ 25 deg: 375 g/100 g, Solubility (g/100 cc solvent): 5.70 g in water @ 10 °C; 6.23 g in water @ 25 °C; 250 +/- 10 g in carbon tetrachloride @ 20 °C, In water, 7.24 (g/100 g) at 25 °C, Solubility in water, g/100ml at 25 °C: 6, (77 °F): 6% | |

| Record name | OSMIUM TETROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4135 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OSMIUM TETROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/719 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | OSMIUM TETROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0528 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Osmium tetroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0473.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

5.1 (NIOSH, 2023) - Denser than water; will sink, 5.10 (Calculated), Relative density (water = 1): 4.9, 5.1, 5.10 | |

| Record name | OSMIUM TETROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4135 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OSMIUM TETROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/719 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | OSMIUM TETROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0528 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | OSMIUM TETROXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/308 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Osmium tetroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0473.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 8.8 | |

| Record name | OSMIUM TETROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0528 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

7 mmHg (NIOSH, 2023), 7.0 [mmHg], 11 mm Hg at 27 °C, Vapor pressure, kPa at 27 °C: 1.5, 7 mmHg | |

| Record name | OSMIUM TETROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4135 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Osmium tetroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/71 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | OSMIUM TETROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/719 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | OSMIUM TETROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0528 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | OSMIUM TETROXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/308 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Osmium tetroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0473.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Pale yellow solid; monoclinic crystals, Dimorphic compd with both crystalline and amorphous forms, Colorless, crystalline solid, or pale-yellow mass [Note: A liquid above 105 degrees F]. | |

CAS No. |

20816-12-0 | |

| Record name | OSMIUM TETROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4135 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Osmium tetroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20816-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Osmium tetroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020816120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Osmium tetroxide | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/osmium-tetroxide-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Osmium oxide (OsO4), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Osmium tetroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Osmium tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.038 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OSMIUM TETROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P40W033BGM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OSMIUM TETROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/719 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | OSMIUM TETROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0528 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | OSMIUM TETROXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/308 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Osmium tetroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/RN116520.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

105 °F (NIOSH, 2023), 40.6 °C, 42 °C, 105 °F | |

| Record name | OSMIUM TETROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4135 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OSMIUM TETROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/719 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | OSMIUM TETROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0528 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | OSMIUM TETROXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/308 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Osmium tetroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0473.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Osmium Tetroxide: A Core Reagent in Microscopy for Ultrastructural Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Osmium tetroxide (OsO₄) is a cornerstone reagent in the field of microscopy, particularly for transmission electron microscopy (TEM) and scanning electron microscopy (SEM).[1][2] Its unique properties as a fixative and a heavy metal stain make it indispensable for the high-resolution visualization of cellular ultrastructure.[3] This technical guide provides a comprehensive overview of the applications, mechanisms, and protocols associated with the use of this compound in microscopy, with a focus on providing actionable data and methodologies for research and development professionals.

Core Functions in Microscopy: Fixation and Staining

This compound serves two primary roles in the preparation of biological specimens for electron microscopy:

-

Lipid Fixation: OsO₄ is unparalleled in its ability to fix lipids, including triglycerides and the phospholipids (B1166683) that constitute cellular membranes.[4] It crosslinks unsaturated fatty acids, rendering them insoluble and preserving their native structure throughout the harsh dehydration and embedding procedures.[5][6] This is a critical step that prevents the extraction of lipids by organic solvents, which would otherwise lead to significant artifacts and the loss of membrane integrity.

-

Heavy Metal Staining: As a heavy metal, osmium imparts significant electron density to the structures it binds to. This differential scattering of electrons in the microscope's beam is what generates contrast in the final image.[5][7] The deposition of osmium, primarily in the form of osmium dioxide (OsO₂), allows for the clear visualization of lipid-rich structures like cell membranes, myelin sheaths, and lipid droplets, which appear as dark, electron-dense features.[8][9][10]

Mechanism of Action

The efficacy of this compound lies in its chemical reactivity with the components of biological tissues. The primary reaction involves the oxidation of carbon-carbon double bonds found in unsaturated fatty acids.[5] This reaction leads to the formation of osmate esters, which effectively crosslink the lipid molecules.

Subsequently, the osmium in the +8 oxidation state is reduced to lower, more stable oxidation states, predominantly the +4 state in the form of osmium dioxide (OsO₂).[6][8] These electron-dense OsO₂ molecules accumulate in the lipid bilayers, generating strong contrast in electron micrographs.[8][11] Recent studies have shown that OsO₂ forms nanoaggregates within the lipid membranes, which have a metallic electronic structure that significantly enhances the electron density of states, contributing to the high contrast observed.[8][10][11]

Quantitative Data for Experimental Design

The successful application of this compound requires careful optimization of several parameters. The following tables summarize key quantitative data derived from standard protocols to guide experimental design.

| Parameter | Typical Range/Value | Notes |

| Concentration | 1% - 2% (w/v) in buffer | 1% is the most commonly used concentration for post-fixation.[12] Higher concentrations may be used for specific applications but can increase artifacts. |

| Post-fixation Time | 1 - 2 hours | Incubation time is dependent on the size and density of the tissue sample.[12][13] Longer times may be necessary for larger specimens to ensure complete penetration. |

| Temperature | 4°C or Room Temperature | Fixation at 4°C is often preferred to slow down autolytic processes, especially for overnight incubations.[12][13] |

| pH | 6.0 - 8.0 | The pH is maintained using a biological buffer, typically sodium cacodylate or phosphate (B84403) buffer, at a physiological pH of around 7.4.[2][12] |

| Buffer Molarity | 0.1 M | A 0.1 M concentration of the buffer is standard for most protocols.[12] |

| Toxicity | Highly toxic and volatile | This compound must always be handled in a certified fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection.[1][4][5] |

Table 1: Key Quantitative Parameters for this compound Post-Fixation

| Reagent | Concentration | Buffer System | Purpose |

| This compound | 1% (w/v) | 0.1 M Sodium Cacodylate | Primary post-fixative and staining agent for lipids and membranes.[12] |

| Potassium Ferrocyanide | 1.5% (w/v) | 0.1 M Sodium Cacodylate | Used in conjunction with OsO₄ to enhance membrane contrast.[14][15] The ferrocyanide acts as a reducing agent, accelerating the deposition of osmium.[8][16] |

| Glutaraldehyde (B144438) | 2.5% (v/v) | 0.1 M Sodium Cacodylate | Primary fixative used before this compound post-fixation to crosslink proteins.[13][17] |

| Paraformaldehyde | 2% (w/v) | 0.1 M Sodium Cacodylate | Often used in combination with glutaraldehyde in the primary fixative solution.[15] |

| Uranyl Acetate | 2% (w/v) aqueous | N/A | Used as an en bloc stain after osmication to further enhance contrast, particularly of nucleic acids and proteins.[13] |

Table 2: Common Reagent Concentrations in Electron Microscopy Protocols Involving this compound

Experimental Protocols

The following are detailed methodologies for the use of this compound in the preparation of biological samples for electron microscopy.

Protocol 1: Standard Post-Fixation of Adherent Cells for TEM

This protocol describes the standard procedure for fixing and staining cultured cells adherent to a coverslip.

-

Primary Fixation:

-

Carefully remove the culture medium.

-

Gently wash the cells once with 0.1 M sodium cacodylate buffer (pH 7.4).

-

Add 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer and incubate for 1 hour at room temperature.[12]

-

-

Buffer Wash:

-

Remove the primary fixative.

-

Wash the cells three times with 0.1 M sodium cacodylate buffer for 10 minutes each.[12]

-

-

Post-Fixation with this compound:

-

Caution: Perform this step in a certified fume hood with appropriate PPE.

-

Add a 1% this compound solution in 0.1 M sodium cacodylate buffer.

-

Incubate for 1 hour at room temperature in the dark, as this compound is light-sensitive.[12]

-

-

Rinsing:

-

Carefully remove the this compound solution and dispose of it in a designated hazardous waste container.

-

Rinse the cells three times with distilled water for 5 minutes each.[12]

-

-

Dehydration:

-

Dehydrate the cells through a graded ethanol (B145695) series: 30%, 50%, 70%, 90%, and 100% (three times), for 10 minutes at each concentration.[12]

-

-

Infiltration and Embedding:

-

Infiltrate the cells with a mixture of resin and propylene (B89431) oxide, followed by 100% resin.

-

Embed the samples in fresh resin and polymerize according to the manufacturer's instructions.

-

Standard workflow for this compound post-fixation of adherent cells.

Protocol 2: Post-Fixation of Tissue Blocks for TEM

This protocol is suitable for small tissue blocks (approximately 1 mm³).

-

Primary Fixation:

-

Immediately immerse the tissue blocks in a primary fixative solution (e.g., 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer).

-

Incubate for 2 hours at room temperature or overnight at 4°C.[13]

-

-

Buffer Wash:

-

Wash the tissue blocks three times with 0.1 M sodium cacodylate buffer for 15 minutes each on a rotator.[12]

-

-

Post-Fixation with this compound:

-

Caution: Handle this compound in a fume hood with appropriate PPE.

-

Add a 1% this compound solution in 0.1 M sodium cacodylate buffer.

-

Incubate for 1-2 hours at room temperature in the dark on a rotator.[12]

-

-

Rinsing:

-

Rinse the tissue blocks three times with distilled water for 10 minutes each.[12]

-

-

Dehydration:

-

Dehydrate the tissue through a graded ethanol series as described in Protocol 1. For denser tissues, extend the incubation time in each ethanol concentration to 15-20 minutes.[12]

-

-

Infiltration and Embedding:

-

Proceed with resin infiltration and embedding as described in Protocol 1.

-

Workflow for the post-fixation of tissue blocks using this compound.

Logical Relationships in Staining

The staining process in electron microscopy is a multi-step procedure where each step is critical for the final image quality. The relationship between the primary fixative, this compound, and subsequent staining steps is crucial for optimal results.

Logical flow of fixation and staining steps in electron microscopy.

Safety Considerations

This compound is an extremely hazardous chemical.[4] It is highly toxic upon inhalation, ingestion, and skin contact.[5] The vapor can fix the cornea of the eye, leading to blindness. All work with this compound, including the preparation of solutions and all fixation steps, must be conducted in a properly functioning chemical fume hood.[4] Appropriate personal protective equipment, including chemical-resistant gloves, a lab coat, and safety goggles, is mandatory.[5] Waste solutions containing this compound must be collected and disposed of as hazardous waste according to institutional guidelines.

Conclusion

This compound remains an essential tool for researchers, scientists, and drug development professionals who require high-resolution ultrastructural data. Its ability to simultaneously fix and stain lipids is unmatched by other reagents. By understanding the underlying mechanisms and adhering to well-established protocols, researchers can effectively leverage the power of this compound to generate high-quality electron microscopy data for a wide range of applications, from fundamental cell biology to the evaluation of drug effects on cellular morphology. Careful attention to quantitative parameters and safety protocols is paramount to achieving reliable and reproducible results.

References

- 1. agarscientific.com [agarscientific.com]

- 2. This compound for electron microscopy, 4 water 20816-12-0 [sigmaaldrich.com]

- 3. This compound: Significance and symbolism [wisdomlib.org]

- 4. stainsfile.com [stainsfile.com]

- 5. This compound › Stains in Electron Microscopy›Stains›Microscopy › SERVA Electrophoresis GmbH [serva.de]

- 6. benchchem.com [benchchem.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Example: this compound Stain [doctorc.net]

- 10. researchgate.net [researchgate.net]

- 11. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 12. benchchem.com [benchchem.com]

- 13. web.path.ox.ac.uk [web.path.ox.ac.uk]

- 14. Cell Culture Preparation for Electron Microscopy | Facility for Electron Microscopy Research - McGill University [mcgill.ca]

- 15. Preparation of tissue for transmission electron microscopy ultrastructural analysis [protocols.io]

- 16. A chemical mechanism for tissue staining by this compound-ferrocyanide mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Methods | Electron Microscopy [electron-microscopy.hms.harvard.edu]

osmium tetroxide chemical properties for researchers

An In-depth Guide to the Chemical Properties, Applications, and Safe Handling of Osmium Tetroxide (OsO₄) for Researchers, Scientists, and Drug Development Professionals.

This compound (OsO₄) is a highly valued and potent oxidizing agent in both synthetic chemistry and biological imaging.[1][2] Despite the rarity of osmium, OsO₄ is renowned for its utility in converting alkenes to vicinal diols with high stereospecificity and for its role as a superior staining agent in electron microscopy.[3][4] Its tetrahedral and nonpolar structure allows it to penetrate charged cell membranes, a key property for biological applications.[3] However, its high toxicity and volatility necessitate stringent safety protocols.[2][5] This guide provides a comprehensive overview of the core chemical properties, key experimental protocols, and critical safety information for researchers utilizing this powerful reagent.

Core Physical and Chemical Properties

This compound is a volatile crystalline solid with a characteristic acrid, chlorine-like odor.[1][3][6] While pure OsO₄ is colorless, samples often appear pale yellow due to impurities of osmium dioxide (OsO₂).[3] A notable characteristic is its ability to sublime at room temperature, a property that contributes to its hazard profile.[3][5][7] The osmium atom is in its highest oxidation state of +8, making it a powerful oxidizing agent.[3]

Quantitative Physical Data

The fundamental physical properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | OsO₄ | [2][3] |

| Molar Mass | 254.23 g/mol | [3][5] |

| Appearance | Colorless to pale yellow crystalline solid | [1][3][6] |

| Melting Point | 40.25 °C (104.45 °F) | [3] |

| Boiling Point | 129.7 °C (265.5 °F) | [3] |

| Density | 4.9 - 5.1 g/cm³ | [3][8] |

| Vapor Pressure | 7 mmHg at 20 °C | [3][9][10] |

| Odor | Acrid, chlorine-like | [1][3] |

| Structure | Tetrahedral, nonpolar | [3][11] |

Solubility Profile

OsO₄ exhibits moderate solubility in water, with which it reversibly forms osmic acid, and is soluble in a wide range of non-reactive organic solvents.[3][9][12]

| Solvent | Solubility | Source(s) |

| Water | 6.23 g/100 mL (25 °C) | [3] |

| Carbon Tetrachloride (CCl₄) | 375 g/100 mL | [3] |

| General Organic Solvents | Soluble (e.g., alcohol, ether, benzene, chloroform) | [2][3][12] |

Key Reactions and Methodologies

This compound is a premier reagent for specific oxidative transformations. Its primary applications in organic synthesis are the syn-dihydroxylation of alkenes and oxidative cleavage reactions.

Syn-Dihydroxylation of Alkenes

The most prominent reaction of OsO₄ is the stereospecific syn-dihydroxylation of alkenes to form vicinal diols (glycols), where two hydroxyl groups are added to the same face of the double bond.[3][4][13]

The reaction proceeds through a concerted [3+2] cycloaddition mechanism to form a cyclic osmate ester intermediate.[3][4][14][15] This intermediate is then hydrolyzed to yield the cis-diol.[3] Because the reaction is concerted, it is highly stereospecific; cis-alkenes yield meso compounds, while trans-alkenes yield racemic mixtures of enantiomers.[13][15]

Mechanism of OsO₄-mediated syn-dihydroxylation of an alkene.

Due to the high cost and toxicity of OsO₄, catalytic methods are preferred.[3] The Upjohn dihydroxylation uses a catalytic amount of OsO₄ and a stoichiometric amount of a co-oxidant, such as N-methylmorpholine N-oxide (NMO), to regenerate the Os(VIII) species in situ.[3][16]

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the alkene substrate (1.0 eq) in a suitable solvent system, typically a mixture of acetone (B3395972) and water (e.g., 10:1 v/v).[5]

-

Addition of Co-oxidant: Add N-methylmorpholine N-oxide (NMO) (1.1 - 1.5 eq) to the solution and stir until it dissolves.[5]

-

Catalyst Addition: To the stirring solution, add a catalytic amount of OsO₄ (typically 0.2-2 mol%), often as a 2.5-4% solution in tert-butanol (B103910) or water.[5]

-

Reaction Monitoring: Seal the flask and stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction by adding a solid reducing agent, such as sodium bisulfite (NaHSO₃) or sodium sulfite (B76179) (Na₂SO₃), and stir for 30-60 minutes.

-

Extraction: Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude diol product by column chromatography or recrystallization.

For enantioselective synthesis, the Sharpless Asymmetric Dihydroxylation is employed, which uses chiral quinine (B1679958) ligands to direct the facial selectivity of the oxidation, producing chiral vicinal diols.[17][18][19]

Oxidative Cleavage of Alkenes

In combination with a suitable co-oxidant, OsO₄ can catalyze the oxidative cleavage of alkenes. The Lemieux-Johnson oxidation uses sodium periodate (B1199274) (NaIO₄), which serves two roles: it cleaves the intermediate diol and re-oxidizes the osmium(VI) back to osmium(VIII).[3][4] This provides an alternative to ozonolysis, yielding aldehydes or ketones.[4] More recent protocols use Oxone as the co-oxidant for direct cleavage without the intermediacy of 1,2-diols.[20][21]

Application in Electron Microscopy

OsO₄ is a cornerstone of biological sample preparation for both transmission (TEM) and scanning (SEM) electron microscopy.[22] It acts as a secondary fixative and a heavy metal staining agent, providing excellent contrast to cellular structures.[22]

Its primary function is to react with the double bonds of unsaturated fatty acids in lipids, which crosslinks and immobilizes them, preserving the ultrastructure of membranes that would otherwise be extracted during sample dehydration.[22][23] The osmium is reduced from its +8 oxidation state to lower, electron-dense states, primarily OsO₂ (+4).[22][24] The deposition of these metallic, electron-dense osmium dioxide nanoaggregates in lipid-rich regions generates the high contrast observed in electron micrographs.[22][24]

Standard experimental workflow for preparing biological samples for TEM using OsO₄.

Experimental Protocol: Post-Fixation and Staining for TEM

This protocol outlines a standard procedure for the post-fixation of biological tissues or cell pellets after primary aldehyde fixation.[22][25]

Methodology:

-

Primary Fixation: Fix the biological sample using an appropriate aldehyde-based fixative (e.g., 2.5% glutaraldehyde (B144438) in a suitable buffer like 0.1 M sodium cacodylate).[25]

-

Buffer Wash: After primary fixation, thoroughly wash the sample with the same buffer (e.g., 0.1 M sodium cacodylate) multiple times (e.g., 4 washes of 15 minutes each) to remove the primary fixative.[25]

-

OsO₄ Solution Preparation: (Perform in a certified chemical fume hood) . Prepare a 1-2% aqueous solution of OsO₄ in buffer.[2][25] If starting from a crystalline solid in a sealed ampoule, carefully break the ampoule and dissolve the entire contents in the appropriate volume of buffer in a clean, tightly-sealing glass container.[26]

-

Post-Fixation/Staining: Incubate the sample in the 1% OsO₄ solution. For enhanced membrane contrast, a mixture of 1% OsO₄ and 1.5% potassium ferrocyanide can be used.[22][25] A typical incubation is for 1-2 hours at 4 °C.[25]

-

Washing: Rinse the sample thoroughly with distilled or double-distilled water (ddH₂O) (e.g., 3 washes of 10 minutes each) to remove excess OsO₄.[25]

-

Dehydration and Embedding: Proceed with a graded series of ethanol or acetone to dehydrate the sample, followed by infiltration and embedding in a suitable resin (e.g., Epon).[25]

Safety and Handling for Researchers

This compound is classified as a particularly hazardous substance due to its high acute toxicity and volatility.[10][27] Exposure can cause severe irritation and damage to the eyes, skin, and respiratory tract.[1][10] The vapor can fix the cornea, leading to blindness.[5][10]

Mandatory Safety Precautions:

-

Engineering Controls: All work with OsO₄, both solid and solutions, MUST be conducted in a certified chemical fume hood.[7][28][29] A biological safety cabinet is not appropriate as it does not protect from vapors.[7][28]

-

Personal Protective Equipment (PPE):

-

Storage: Store OsO₄ in a sealed glass container, which is then placed inside a labeled, sealed, and shatter-resistant secondary container.[7][27][28] It should be stored in a refrigerator, separate from incompatible materials like acids and organic materials.[7][27][28]

-

Waste Disposal and Decontamination: All OsO₄ waste is considered hazardous P-listed waste.[29] Contaminated labware and surfaces can be deactivated using corn oil (which turns black upon reaction) or an aqueous solution of sodium sulfite.[7][28]

References

- 1. This compound | O4Os | CID 30318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 20816-12-0: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. This compound [commonorganicchemistry.com]

- 6. This compound | Occupational Safety and Health Administration [osha.gov]

- 7. ehs.umich.edu [ehs.umich.edu]

- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. Cas 20816-12-0,this compound | lookchem [lookchem.com]

- 10. LCSS: this compound [web.stanford.edu]

- 11. This compound - CreationWiki, the encyclopedia of creation science [creationwiki.org]

- 12. nama-group.com [nama-group.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemtube3d.com [chemtube3d.com]

- 15. orgosolver.com [orgosolver.com]

- 16. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]

- 17. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. [PDF] Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review | Semantic Scholar [semanticscholar.org]

- 20. chemistry.msu.edu [chemistry.msu.edu]

- 21. pubs.acs.org [pubs.acs.org]

- 22. benchchem.com [benchchem.com]

- 23. This compound › Stains in Electron Microscopy›Stains›Microscopy › SERVA Electrophoresis GmbH [serva.de]

- 24. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 25. Cell Culture Preparation for Electron Microscopy | Facility for Electron Microscopy Research - McGill University [mcgill.ca]

- 26. emsdiasum.com [emsdiasum.com]

- 27. uthsc.edu [uthsc.edu]

- 28. ehs.dartmouth.edu [ehs.dartmouth.edu]

- 29. Fact Sheet: this compound | PennEHRS [ehrs.upenn.edu]

The Reaction of Osmium Tetroxide with Unsaturated Lipids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reaction between osmium tetroxide (OsO₄) and unsaturated lipids. It details the underlying mechanism, provides established experimental protocols, and presents quantitative data for researchers in the fields of cell biology, materials science, and drug development. The primary application of this reaction, particularly in biological imaging, is its ability to specifically stain and fix lipids for electron microscopy, offering unparalleled contrast for visualizing cellular membranes and lipid droplets.

Core Reaction Mechanism

The fundamental reaction between this compound and the carbon-carbon double bonds present in unsaturated lipids is a [3+2] cycloaddition. This concerted reaction results in the formation of a cyclic osmate ester, where the osmium is in the +6 oxidation state. This intermediate can then be hydrolyzed to yield a cis-diol and a reduced form of osmium. In the context of tissue fixation for electron microscopy, the osmate ester itself or its subsequent reduction products, primarily osmium dioxide (OsO₂), are responsible for the staining and cross-linking of lipid molecules.[1][2]

The initial reaction site is the double bonds of unsaturated lipids, forming Os(VI) derivatives.[3] Subsequent hydrolysis and further reduction can lead to complexes of Os(IV) and Os(III).[3] Ultimately, it is the deposition of electron-dense osmium, often as OsO₂, that provides the significant contrast observed in electron micrographs.[4][5]

Below is a diagram illustrating the reaction pathway from an unsaturated lipid to the formation of the diol and the deposition of osmium dioxide.

Caption: Reaction of this compound with an Unsaturated Lipid.

Quantitative Data Summary

The reaction of this compound with unsaturated lipids is highly specific and can be driven to completion under appropriate conditions, making it useful for quantitative analysis. For instance, it has been used for the isolation of disaturated phosphatidylcholine from lung tissue, where more than 99% of the fatty acids in the resulting fraction were saturated.[6] The following tables summarize key quantitative aspects of this reaction.

| Parameter | Value | Lipid System | Reference |

| Reaction Stoichiometry | 2 molecules of fatty acid per 1 molecule of osmic acid | Methyl oleate, oleic acid, di-octadecenoyl phosphatidylcholine | [7] |

| Yield of Diol (Sharpless AD) | 89.9% | α,β-unsaturated esters | [8] |

| Enantiomeric Excess (Sharpless AD) | 98% | α,β-unsaturated esters | [8] |

| Yield of Oxidative Cleavage | 95% | cis- and trans-stilbene (B89595) to benzoic acid | [9] |

Table 1: Stoichiometry and Yields of this compound Reactions with Unsaturated Lipids.

| Lipid Type | Reactivity with OsO₄ | Observation | Reference |

| Unsaturated C18 Fatty Acids | High | Co-localization with osmium oxide observed. | [10][11] |

| Saturated Fatty Acids (C14, C16, C18) | Low/None | Complementary localization to osmium oxide. | [10][11] |

| Unsaturated C16 Fatty Acids | Low | Largely complementary localization to osmium oxide. | [10] |

| Phospholipids & Proteins | Decreased abundance after staining | Suggests removal during the staining process. | [10][11] |

Table 2: Specificity of this compound Staining for Different Lipid Species.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following sections provide protocols for the reaction of this compound with unsaturated lipids, both for analytical purposes and for tissue fixation in electron microscopy.

Reaction with Lipid Thin Films for Product Analysis

This protocol is adapted from a study analyzing the reaction products of this compound with various lipids.[7]

Materials:

-

Methyl oleate, oleic acid, or di-octadecenoyl phosphatidylcholine

-

2% this compound (OsO₄) solution in water

-

Chloroform

-

Methanol

-

Silicic acid for chromatography

Procedure:

-

Prepare a thin film of the lipid on a glass surface.

-

React the thin film with a 2% aqueous solution of OsO₄ for 1 hour at 0°C.

-

After the reaction, dissolve the products in a suitable solvent (e.g., chloroform/methanol mixture).

-

Isolate and purify the reaction products using thin-layer chromatography (TLC) or column chromatography on silicic acid.

-

Analyze the purified products using techniques such as gas-liquid chromatography (GLC), infrared (IR) spectroscopy, and visible spectroscopy to confirm the formation of osmic acid diesters.

Post-fixation of Biological Tissues for Transmission Electron Microscopy (TEM)

This protocol describes a common procedure for enhancing lipid contrast in biological samples for TEM analysis.[12]

Materials:

-

Glutaraldehyde-fixed biological tissue

-

Imidazole (B134444) buffer (pH 7.5)

-

2% this compound (OsO₄) solution in imidazole buffer

-

Cacodylate buffer

-

Ethanol (B145695) series for dehydration

-

Epoxy resin for embedding

Procedure:

-

Begin with tissue that has been pre-fixed with glutaraldehyde.

-

Wash the tissue thoroughly with an appropriate buffer (e.g., cacodylate buffer).

-

Prepare a 2% solution of OsO₄ in imidazole buffer (pH 7.5).

-

Immerse the tissue in the imidazole-buffered this compound solution for 30 minutes at room temperature.

-

Wash the tissue again to remove excess this compound.

-

Dehydrate the tissue through a graded series of ethanol concentrations.

-

Infiltrate and embed the tissue in an epoxy resin according to standard TEM protocols.

The workflow for this experimental procedure is visualized below.

Caption: Workflow for TEM Sample Preparation using OsO₄.

Sharpless Asymmetric Dihydroxylation of Unsaturated Lipids

The Sharpless Asymmetric Dihydroxylation (AD) is a powerful method for the enantioselective synthesis of cis-diols from unsaturated precursors, including lipids.[8][13][14] This reaction utilizes a catalytic amount of this compound in the presence of a chiral ligand and a stoichiometric co-oxidant.

Materials:

-

Unsaturated lipid substrate

-

AD-mix-α or AD-mix-β (commercially available mixtures containing the osmium catalyst, chiral ligand, co-oxidant, and base)

-

Water

-

Methanesulfonamide (optional, can accelerate the reaction)

Procedure:

-

Dissolve the unsaturated lipid substrate in a mixture of tert-butanol and water.

-

Add the appropriate AD-mix (AD-mix-α for one enantiomer, AD-mix-β for the other) to the solution.

-

Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding a reducing agent, such as sodium sulfite.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting diol by column chromatography.

The catalytic cycle for the Sharpless Asymmetric Dihydroxylation is depicted below.

Caption: Catalytic Cycle of Sharpless Asymmetric Dihydroxylation.

Safety Considerations

This compound is a highly toxic, volatile, and corrosive substance.[15] It readily sublimes at room temperature, and its vapors can fix the nasal mucosa and the cornea of the eye, leading to serious injury. All manipulations involving solid OsO₄ or its concentrated solutions must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

A 2% solution of this compound can be neutralized by reacting it with twice its volume of corn oil, which is rich in unsaturated fatty acids. The completion of the neutralization is indicated by the oil turning completely black.

Conclusion

The reaction of this compound with unsaturated lipids is a cornerstone technique in biological electron microscopy and a valuable tool in synthetic organic chemistry. Its high specificity for carbon-carbon double bonds allows for precise staining and fixation of lipid structures, providing essential contrast for ultrastructural analysis. Furthermore, the development of catalytic and asymmetric versions of this reaction has expanded its utility in the stereoselective synthesis of complex molecules. A thorough understanding of the reaction mechanism, coupled with adherence to established protocols and safety precautions, is paramount for researchers and scientists leveraging this powerful chemical transformation.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. The chemical nature of this compound fixation and staining of membranes by x-ray photoelectron spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 6. scispace.com [scispace.com]

- 7. A chromatographic and spectrophotometric study of the products of the reaction of this compound with unsaturated lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. This compound-Promoted Catalytic Oxidative Cleavage of Olefins: An Organometallic Ozonolysis [organic-chemistry.org]

- 10. Chemical analysis of this compound staining in adipose tissue using imaging ToF-SIMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Imidazole-buffered this compound: an excellent stain for visualization of lipids in transmission electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 14. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. stainsfile.com [stainsfile.com]

The Core Mechanism of Osmium Tetroxide Fixation in Cellular Ultrastructure Preservation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osmium tetroxide (OsO₄) is a cornerstone of biological sample preparation for electron microscopy, prized for its exceptional ability to preserve and stain cellular ultrastructure. Its role as a secondary fixative, typically following primary aldehyde fixation, is critical for stabilizing lipids and proteins, thereby preventing their extraction during subsequent dehydration and embedding steps. This technical guide delves into the intricate mechanisms by which this compound interacts with cellular components, providing a comprehensive understanding for researchers seeking to optimize their ultrastructural analyses.

The Multifaceted Chemistry of this compound Fixation

The efficacy of this compound as a fixative stems from its potent oxidizing properties and its ability to form stable cross-links with various biomolecules. The nonpolar, tetrahedral nature of the OsO₄ molecule facilitates its penetration through charged cell membranes.[1] The fixation process is not a singular event but a cascade of reactions that ultimately immobilize and stain cellular components.

Primary Interaction with Lipids

The most well-documented and significant reaction of this compound within a cell is with the unsaturated fatty acid chains of lipids.[2][3][4] This interaction is fundamental to the preservation of cellular membranes.

The initial step involves a [3+2] cycloaddition reaction across the carbon-carbon double bonds of unsaturated lipids, forming an intermediate osmate ester.[1][5] This reaction converts the osmium from its +8 oxidation state to +6 (Os(VI)).[2][6] Subsequent hydrolysis and further reduction of the osmate esters lead to the formation of complexes with lower oxidation states, including Os(IV) and Os(III).[2][6] The final mixture present in membrane specimens during microscopic observation is a combination of these three oxidation states.[2][6] The deposition of these osmium compounds, particularly the electron-dense osmium dioxide (OsO₂), is a primary contributor to the enhanced contrast of membranes in electron micrographs.[7][8]

Recent studies using photoemission electron microscopy have confirmed that Os(IV), in the form of OsO₂ nanoaggregates, is a key species responsible for generating contrast in lipid membranes.[7][8] These metallic nanoaggregates significantly increase the electron density of states near the Fermi level, enhancing the electron microscopy signal.[7][8]

Interaction with Proteins

This compound also plays a crucial role in the stabilization of the proteinaceous components of the cell. It reacts with the side chains of several amino acids, leading to the formation of cross-links that contribute to the overall fixation of the cellular matrix.[9][10] The primary targets for this compound are amino acids containing sulfhydryl, amino, and indole (B1671886) groups.

Studies have shown that osmium(VIII) reagents are most reactive with methionine, cysteine, histidine, tryptophan, lysine, and proline.[10][11] The reaction of OsO₄ with these residues can lead to both intramolecular and intermolecular cross-linking of proteins, as well as the cross-linking of proteins to unsaturated lipids.[9][10] This cross-linking transforms proteins into gels without destroying their fundamental structural features, rendering them resistant to coagulation by alcohols during the dehydration steps.[1]

Interaction with Nucleic Acids

While the primary targets of this compound are lipids and proteins, it can also react with nucleic acids. In the presence of tertiary nitrogen donor ligands like pyridine (B92270) or 2,2'-bipyridine, this compound has been found to react with the pyrimidine (B1678525) moieties (thymine, uracil, and cytosine) of polynucleotides.[12] The OsO₄ adds across the 5,6 double bond of the pyrimidine bases to form pyrimidine osmate esters.[12] The stability of these adducts varies, with those formed with bipyridine being more stable.[12]

Quantitative Data on this compound Fixation

While much of the understanding of osmium fixation is qualitative, some quantitative aspects have been elucidated through various analytical techniques, such as X-ray photoelectron spectroscopy.

| Analyte | Finding | Significance |

| Osmium Oxidation States in Erythrocyte Ghosts | A mixture of Os(VI), Os(IV), and Os(III) is present after fixation.[6] | Demonstrates the progressive reduction of osmium from its initial +8 state. |

| Effect of Ethanol (B145695) Dehydration | Further reduces the initially formed osmium adducts, resulting in a final mixture that is 50-60% Os(III).[6] | Highlights the influence of subsequent processing steps on the final chemical state of the fixative. |

| Reaction with Different Lipids | Egg phosphatidylcholine (unsaturated) produced a mixture of Os(VI), Os(IV), and Os(III), while dipalmitoyl phosphatidylcholine (saturated) did not yield significant osmium-containing products.[6] | Confirms the primary reactivity of this compound with unsaturated lipids. |

Experimental Protocols for this compound Fixation

The following are standard protocols for this compound post-fixation for transmission electron microscopy (TEM). It is crucial to handle this compound in a certified fume hood with appropriate personal protective equipment due to its high toxicity and volatility.[4][13][14]

Protocol 1: Standard Post-Fixation of Cell Cultures

-

Primary Fixation: Fix cells with 2.5% glutaraldehyde (B144438) in a suitable buffer (e.g., 0.1 M sodium cacodylate or phosphate (B84403) buffer, pH 7.2-7.4) for 30-60 minutes at room temperature.

-

Buffer Wash: Wash the cells three times with the same buffer for 10 minutes each.[13]

-

Post-Fixation: Incubate the cells in 1% this compound in the same buffer for 1 hour at room temperature in the dark.[13]

-

Rinsing: Rinse the cells three times with distilled water for 5 minutes each.[13]

-

Dehydration: Dehydrate the cells through a graded series of ethanol (e.g., 30%, 50%, 70%, 90%, 100%) for 10 minutes at each concentration.[13]

-

Infiltration and Embedding: Proceed with infiltration using a transitional solvent (e.g., propylene (B89431) oxide) and embedding in a suitable resin (e.g., Epon).[13]

Protocol 2: Post-Fixation of Tissue Blocks

-

Primary Fixation: Immerse small tissue blocks (no larger than 1 mm³) in a primary fixative (e.g., 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer, pH 7.2-7.4) for at least 2-4 hours at room temperature or overnight at 4°C.[14]

-

Buffer Wash: Wash the tissue blocks three times with 0.1 M sodium cacodylate buffer for 15 minutes each on a rotator.[13]

-

Post-Fixation: Incubate the tissue blocks in 1% this compound in 0.1 M sodium cacodylate buffer for 1-2 hours at room temperature in the dark on a rotator.[13]

-

Rinsing: Rinse the tissue blocks three times with distilled water for 10 minutes each.[13]

-

Dehydration: Dehydrate the tissue through a graded ethanol series, with incubation times of 15-20 minutes for each step.[13]

-

Infiltration and Embedding: Proceed with infiltration and embedding in resin.

Conclusion

The fixation of cellular components by this compound is a complex interplay of chemical reactions that are essential for high-quality ultrastructural analysis. Its primary reaction with the double bonds of unsaturated lipids, leading to the deposition of electron-dense osmium species, is fundamental for membrane preservation and contrast enhancement. Concurrently, its ability to cross-link proteins provides crucial stabilization of the cellular matrix. A thorough understanding of these mechanisms, coupled with meticulous adherence to established protocols, will enable researchers to harness the full potential of this compound for revealing the intricate details of the cellular world.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. researchgate.net [researchgate.net]

- 4. stainsfile.com [stainsfile.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. The chemical nature of this compound fixation and staining of membranes by x-ray photoelectron spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 9. Reactions of osmium tetraoxide with protein side chains and unsaturated lipids - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. Tissue fixation by this compound. A possible role for proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reaction of osmium reagents with amino acids and proteins. Reactivity of amino acid residues and peptide bond cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Osmium-labeled polynucleotides. The reaction of this compound with deoxyribonucleic acid and synthetic polynucleotides in the presence of tertiary nitrogen donor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Preparation of tissue for transmission electron microscopy ultrastructural analysis [protocols.io]